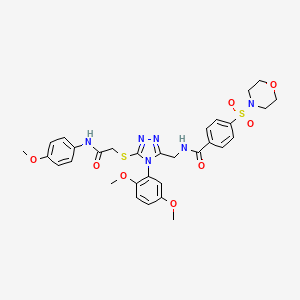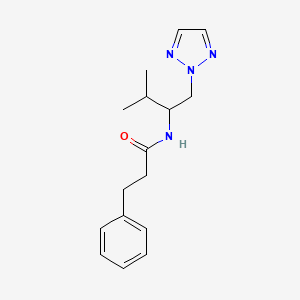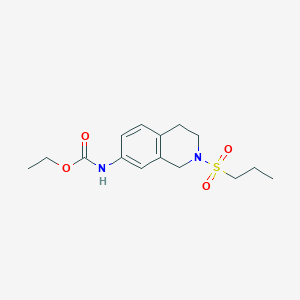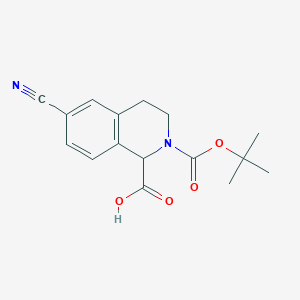
N-(1,4-dioxo-3-piperidino-1,4-dihydro-2-naphthalenyl)-N-(4-isopropyl-3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,4-dioxo-3-piperidino-1,4-dihydro-2-naphthalenyl)-N-(4-isopropyl-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H30N2O3 and its molecular weight is 430.548. The purity is usually 95%.
BenchChem offers high-quality N-(1,4-dioxo-3-piperidino-1,4-dihydro-2-naphthalenyl)-N-(4-isopropyl-3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,4-dioxo-3-piperidino-1,4-dihydro-2-naphthalenyl)-N-(4-isopropyl-3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
- Nano magnetite (Fe3O4) as a Catalyst : Mokhtary and Torabi (2017) demonstrated the use of Fe3O4 magnetic nanoparticles in the efficient synthesis of related naphthalene derivatives, including those with piperidine or acetamide functionalities. This method highlights a clean, efficient approach to synthesizing complex organic compounds, potentially including the specified acetamide derivative under solvent-free conditions or in acetic acid under ultrasound irradiation (Mokhtary & Torabi, 2017).
Molecular Interactions and Structural Analysis
- Hydrogen, Stacking, and Halogen Bonding Interactions : Gouda et al. (2022) explored the structural and molecular interactions of a compound similar in structure to the query compound, focusing on the role of hydrogen bonding, stacking, and halogen bonding. This research underscores the intricate intermolecular forces that govern the stability and reactivity of such molecules, potentially informing their applications in material science and drug design (Gouda et al., 2022).
Potential Therapeutic Utilities
- Antagonistic Actions and Receptor Binding : Shim et al. (2002) investigated the molecular interaction of a compound with the CB1 cannabinoid receptor, offering insights into the antagonist activities of structurally related compounds. Through comprehensive computational and pharmacological evaluations, including docking studies and receptor binding assays, this research provides a framework for understanding how similar compounds might interact with biological targets (Shim et al., 2002).
Antioxidant and Free Radical Scavenging Activities
- Free Radical Scavenging Activity : Boudebbous et al. (2021) conducted a study on a 1-amidoalkyl-2-naphthol derivative, exploring its potent antioxidant and free radical scavenging activities through experimental and theoretical methods. This highlights the potential of related compounds in mitigating oxidative stress, offering a glimpse into their possible therapeutic or protective roles against oxidative damage (Boudebbous et al., 2021).
Eigenschaften
IUPAC Name |
N-(1,4-dioxo-3-piperidin-1-ylnaphthalen-2-yl)-N-(3-methyl-4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O3/c1-17(2)21-13-12-20(16-18(21)3)29(19(4)30)25-24(28-14-8-5-9-15-28)26(31)22-10-6-7-11-23(22)27(25)32/h6-7,10-13,16-17H,5,8-9,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYVEBDCNKQKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCCC4)C(=O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide](/img/structure/B2935531.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxolane-3-carboxylic acid](/img/structure/B2935532.png)
![2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2935536.png)

![Tert-butyl 2-(2-chloropyrimidin-4-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2935541.png)

![7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one](/img/structure/B2935543.png)

![(Z)-2-(3,4-dimethylphenyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2935545.png)


![(4-Ethylphenyl)-[9-(4-fluorophenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]methanone](/img/structure/B2935553.png)
